Isoquinolin-6-amine hydrochloride
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Overview
Description
Isoquinolin-6-amine hydrochloride is an organic compound . It is a derivative of Isoquinoline, which is a heterocyclic aromatic organic compound and a structural isomer of quinoline . Isoquinoline is also the name of a family of many thousands of natural plant alkaloids .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods . For instance, a potent series of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines was developed using 2-arylbenzoimidazoles and oxamic acids .
Molecular Structure Analysis
The molecular formula of Isoquinolin-6-amine hydrochloride is C9H9ClN2 . The average mass is 180.634 Da and the monoisotopic mass is 180.045425 Da .
Scientific Research Applications
Anti-Tumor Activity
Isoquinoline compounds have shown promise in the field of anti-cancer research. For instance, a novel isoquinoline comprising isoquinoline-3-carboxylic acids and benzoic acid conjugated together exhibited anti-tumor activity. This compound was found to be well-tolerated, had high therapeutic efficacy, and low systemic toxicity at effective doses, making it a potential lead for future studies in cancer treatment (Gao et al., 2015).
Chemical Synthesis
Isoquinolin-6-amine hydrochloride is involved in various chemical synthesis processes. For example, 1-amino-isoquinoline-N-oxides were generated through a tandem reaction involving 2-alkynylbenzaldoxime with secondary amines, which proceed smoothly under mild conditions (Song et al., 2014). Additionally, the reaction of 2-chlorobenzonitriles with β-ketoesters followed by cyclization in acid offers a versatile route to isoquinolones, providing a new class of kinase inhibitor (Snow et al., 2002).
Luminescent Properties
The luminescent properties of isoquinoline derivatives have been studied, demonstrating potential applications in fluorescent probes and photo-induced electron transfer (PET) processes. Novel piperazine substituted naphthalimide model compounds related to isoquinoline were synthesized and their fluorescence quantum yields indicated characteristic pH probe features. These studies also provide insights into the free energy of charge separation and fluorescent lifetime data, suggesting potential applications in fluorescence-based technologies (Gan et al., 2003).
Synthesis of Derivatives
Isoquinolin-6-amine hydrochloride plays a role in the synthesis of various derivatives with potential pharmacological activities. For instance, it is involved in the synthesis of dimethyl 1,2-dihydroisoquinolines (Yavari et al., 2007) and new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which are potential candidates for investigating pharmacological activities (Zaki et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
isoquinolin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQHYBXROQAKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-6-amine hydrochloride |
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